N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 3-chlorophenyl group at position 2 and a 3-(4-methoxyphenyl)propanamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-17-8-5-14(6-9-17)7-10-20(26)23-21-18-12-30(27,28)13-19(18)24-25(21)16-4-2-3-15(22)11-16/h2-6,8-9,11H,7,10,12-13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCOGMJMCRUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.88 g/mol. The presence of a chlorophenyl group and a thieno[3,4-c]pyrazole core contributes to its structural complexity and potential biological activity.
1. Antioxidant Activity
Research has indicated that compounds within the thieno[3,4-c]pyrazole family exhibit significant antioxidant properties. A study demonstrated that these compounds can mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The results showed a marked reduction in erythrocyte malformations when treated with thieno[3,4-c]pyrazole derivatives compared to controls (Table 1) .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (7f) | 3.7 ± 0.37 |
| Thieno Compound (8) | 29.1 ± 3.05 |
2. Antimicrobial Activity
The thieno[3,4-c]pyrazole derivatives have been evaluated for their antimicrobial effects against various bacterial strains. A study reported that compounds with chlorosubstituents demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
3. Anticancer Activity
Preliminary screenings have suggested that thieno[3,4-c]pyrazole compounds may possess anticancer properties through various mechanisms, including apoptosis induction and cell proliferation inhibition . Specific studies are needed to elucidate the precise mechanisms involved.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors that modulate cellular signaling pathways leading to biological effects .
Case Studies
- Case Study on Antioxidant Effects : In a controlled experiment involving Nile fishes (Clarias gariepinus), the administration of thieno[3,4-c]pyrazole derivatives significantly reduced oxidative damage compared to untreated groups.
- Antimicrobial Testing : A series of synthesized thieno[3,4-c]pyrazole compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity compared to standard antibiotics like ciprofloxacin.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide exhibit significant anticancer properties:
- Mechanism of Action :
- Inhibition of Cell Cycle Progression : Disruption of normal cell cycle phases leading to apoptosis.
- Kinase Inhibition : Targeting key kinases such as p38 MAPK, CREB, Akt, and STAT3 that are crucial for cancer cell survival.
A study demonstrated selective cytotoxicity against various cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) for related thieno[3,4-c]pyrazole derivatives.
Anti-inflammatory Applications
The compound also shows promise in the realm of anti-inflammatory research:
- Mechanism of Action :
- Inhibition of NF-kB Pathway : Reducing the expression of inflammatory mediators.
- Reduction of Reactive Oxygen Species (ROS) : Mitigating oxidative stress that contributes to inflammation.
Research indicates that thieno[3,4-c]pyrazole derivatives can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential for treating inflammatory diseases.
Interaction Studies
Interaction studies have indicated that this compound may bind to specific enzymes involved in the metabolic processes of parasites such as Leishmania and Plasmodium species. These interactions can lead to inhibition of enzyme activity crucial for the survival and proliferation of these pathogens. Further studies are necessary to elucidate the exact binding mechanisms and affinities for these targets.
Summary Table of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell cycle; Kinase inhibition | |
| Anti-inflammatory | Inhibition of NF-kB; Reduction of ROS |
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,4-c]pyrazol Family
Table 1: Substituent Variations and Key Properties
Key Findings:
- Electronic Effects : The 4-fluorophenyl analog (899961-80-9) replaces chlorine with fluorine, reducing electronegativity but enhancing lipophilicity and bioavailability .
- Functional Group Impact : The oxalamide chain in 899961-80-9 vs. the propanamide in the target compound alters hydrogen-bonding capacity, which could affect target affinity .
Propanamide-Based Agrochemicals
Table 2: Propanamide Derivatives in Pesticide Chemistry
| Compound Name | Substituents | Use | Key Structural Difference from Target Compound |
|---|---|---|---|
| Propanil | N-(3,4-Dichlorophenyl) | Herbicide | Simpler aromatic substituents; lacks thieno-pyrazol core |
| Fenoxacrim | Hexahydro-trioxo-pyrimidine | Fungicide | Complex heterocyclic system; unrelated to pyrazol cores |
| Target Compound | Thieno-pyrazol + 4-methoxyphenyl | Unknown | Hybrid structure with dual aromatic systems |
Key Findings:
- Simpler Propanamides: Propanil’s dichlorophenyl group confers herbicidal activity via inhibition of photosynthesis, whereas the target compound’s thieno-pyrazol core may enable multi-target mechanisms .
- Hybrid Structures: The combination of thieno-pyrazol and 4-methoxyphenyl groups in the target compound suggests a designed synergy between heterocyclic stability (from the dioxido group) and methoxy-mediated membrane permeability .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high purity and yield?
- Methodological Answer : Optimize reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of starting materials (e.g., 4-chlorobenzoic acid and thiosemicarbazide). Employ microwave-assisted synthesis to reduce reaction time and byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor intermediates using TLC and confirm final product purity via HPLC .
- Key Parameters Table :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C |
| Solvent | DMF or THF |
| Reaction Time (microwave) | 30–60 min |
| Purification Method | Silica gel chromatography |
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer : Use ¹H/¹³C NMR to confirm proton environments (e.g., chlorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbon backbone. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 523.0). FT-IR identifies functional groups (e.g., sulfone S=O stretch at 1150–1300 cm⁻¹). For crystallinity, perform X-ray diffraction to resolve 3D conformation .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Methodological Answer : Screen for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) and cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Use concentrations ranging from 1–100 μM. Validate selectivity by comparing IC₅₀ values with healthy cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Control for variables like cell passage number, serum concentration, and incubation time. Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with Tukey post hoc tests) to identify outliers. Confirm target engagement via surface plasmon resonance (SPR) for binding affinity .
Q. What strategies elucidate the compound’s reaction mechanisms with biological targets?
- Methodological Answer : Use density functional theory (DFT) to model electronic interactions between the sulfone group and enzymatic active sites (e.g., COX-2). Conduct kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates. Validate hypotheses via site-directed mutagenesis of key residues (e.g., Arg120 in COX-2) .
Q. How can computational modeling predict the compound’s binding affinity to novel targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 5KIR for COX-2). Refine poses with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Calculate binding free energy via MM/PBSA and validate with experimental IC₅₀ correlations .
Q. What experimental designs address the compound’s hygroscopicity in formulation studies?
- Methodological Answer : Use dynamic vapor sorption (DVS) to quantify moisture uptake. Optimize lyophilization protocols (e.g., tert-butanol/water co-solvent system) to stabilize amorphous forms. Characterize stability via accelerated aging tests (40°C/75% RH for 3 months) and monitor degradation by LC-MS .
Data Contradiction Analysis Framework
| Issue | Resolution Strategy |
|---|---|
| Variability in IC₅₀ values | Standardize cell culture conditions; use internal controls (e.g., celecoxib for COX-2 assays) |
| Discrepant crystallinity | Compare XRD patterns with computational predictions (Mercury CSD) |
| Inconsistent synthetic yields | Optimize microwave power settings; pre-dry solvents to <50 ppm H₂O |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
